4-(4-Cyclopropylpiperazin-1-yl)aniline
CAS No.: 700804-17-7
Cat. No.: VC21313321
Molecular Formula: C13H19N3
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 700804-17-7 |
|---|---|
| Molecular Formula | C13H19N3 |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 4-(4-cyclopropylpiperazin-1-yl)aniline |
| Standard InChI | InChI=1S/C13H19N3/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10,14H2 |
| Standard InChI Key | BNJJOUMQLDDFMK-UHFFFAOYSA-N |
| SMILES | C1CC1N2CCN(CC2)C3=CC=C(C=C3)N |
| Canonical SMILES | C1CC1N2CCN(CC2)C3=CC=C(C=C3)N |
Introduction
Physical and Chemical Properties
4-(4-Cyclopropylpiperazin-1-yl)aniline is characterized by specific physicochemical properties that define its behavior in chemical and biological systems. The compound has a molecular formula of C13H19N3 and a molecular weight of 217.31 g/mol. This relatively low molecular weight contributes to its potential pharmacokinetic profile, possibly facilitating cellular penetration and biological distribution.
The molecular structure features an aniline group connected to a piperazine ring, which is further substituted with a cyclopropyl moiety. These structural elements contribute to the compound's unique three-dimensional configuration and electronic distribution patterns. The presence of the aniline group (-NH2) confers hydrogen bond donor capacity, while the nitrogen atoms in the piperazine ring serve as potential hydrogen bond acceptors.
Table 1: Physicochemical Properties of 4-(4-Cyclopropylpiperazin-1-yl)aniline
| Property | Value | Notes |
|---|---|---|
| CAS Registry Number | 700804-17-7 | Unique identifier in chemical databases |
| Molecular Formula | C13H19N3 | Contains 3 nitrogen atoms |
| Molecular Weight | 217.31 g/mol | Relatively low molecular weight |
| Structural Features | Aniline + piperazine + cyclopropyl | Common scaffold in bioactive molecules |
| Primary Functional Groups | Amine (-NH2), tertiary amines in piperazine | Potential hydrogen bonding sites |
| Research Designation | For research use only | Not for human or veterinary use |
Structural Features and Chemical Reactivity
The molecular architecture of 4-(4-Cyclopropylpiperazin-1-yl)aniline contributes significantly to its chemical reactivity and potential biological interactions. The compound represents an important class of arylpiperazines, structures frequently encountered in pharmaceutical research.
Aniline Component
The aniline moiety consists of a benzene ring substituted with an amino group at the para position relative to the piperazine attachment. This primary aromatic amine (-NH2) is electron-donating, increasing electron density on the benzene ring and influencing its reactivity patterns. The amino group can participate in various chemical transformations, including acylation, alkylation, and condensation reactions, providing versatility for synthetic modifications.
Piperazine Linkage
The six-membered piperazine heterocycle contains two nitrogen atoms in a 1,4-diazacyclohexane arrangement. This structural element serves as a linker between the aniline and cyclopropyl components while contributing its own chemical and biological properties. The piperazine ring is a common structural motif found in numerous pharmaceutical agents due to its favorable pharmacokinetic properties and ability to interact with diverse biological targets .
Cyclopropyl Substituent
The cyclopropyl group attached to the piperazine nitrogen represents a distinctive structural feature. This three-membered carbocyclic ring introduces conformational constraints due to its inherent ring strain and rigidity. The cyclopropyl moiety may enhance binding affinity and specificity to potential biological targets by restricting conformational flexibility and providing distinct spatial arrangements.
Synthetic Methodologies
The synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline typically employs established protocols for creating arylpiperazine scaffolds. Several synthetic strategies can be utilized to prepare this compound efficiently.
Nucleophilic Aromatic Substitution
The primary synthetic approach for 4-(4-Cyclopropylpiperazin-1-yl)aniline involves nucleophilic substitution reactions. This typically proceeds through the reaction of 4-chloroaniline with cyclopropylpiperazine in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Palladium-Catalyzed Cross-Coupling
Alternative synthetic routes may employ palladium-catalyzed Buchwald-Hartwig coupling, which involves the cross-coupling of aryl halides with amines. This reaction typically utilizes palladium catalysts with suitable ligands to facilitate the formation of carbon-nitrogen bonds. For arylpiperazine derivatives, this approach has demonstrated considerable utility in pharmaceutical synthesis .
Industrial Scale Considerations
For industrial applications, the synthetic routes for 4-(4-Cyclopropylpiperazin-1-yl)aniline are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility. The selection of appropriate reaction conditions, catalysts, and purification methods is crucial for achieving desired product quality at scale.
Comparative Analysis with Structural Analogs
Understanding the relationship between 4-(4-Cyclopropylpiperazin-1-yl)aniline and structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 4-(4-Cyclopropylpiperazin-1-yl)aniline | C13H19N3 | 217.31 g/mol | Base structure with cyclopropyl on piperazine |
| 4-(4-Cyclopentylpiperazin-1-yl)aniline | C15H23N3 | 245.36 g/mol | Cyclopentyl replaces cyclopropyl group |
| N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline | C13H17FN4O2 | Not specified | Additional F and NO2 groups; cyclopropyl on aniline N |
Research Applications and Future Directions
4-(4-Cyclopropylpiperazin-1-yl)aniline represents a valuable scaffold for medicinal chemistry and drug discovery efforts. Its research applications span multiple domains:
Medicinal Chemistry Applications
The compound serves as a useful building block for creating chemical libraries and exploring structure-activity relationships. By modifying various positions of the molecule, researchers can develop analogs with optimized properties for specific biological targets. The amenability of the aniline group to chemical modifications provides a versatile handle for introducing diverse functional groups.
Probe Development
4-(4-Cyclopropylpiperazin-1-yl)aniline may be utilized as a structural foundation for developing chemical probes to investigate biological systems. The incorporation of reporter groups or reactive moieties can transform this scaffold into tools for studying protein functions, signaling pathways, or other biological processes.
Future Research Directions
Future investigations of 4-(4-Cyclopropylpiperazin-1-yl)aniline may focus on:
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Comprehensive evaluation of its pharmacological profile against diverse biological targets
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Exploration of modified derivatives with enhanced potency, selectivity, or pharmacokinetic properties
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Utilization of computational methods to predict potential interactions with protein targets
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Investigation of its potential as a building block for constructing more complex bioactive molecules
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